Heptafluoroisopropyl
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Overview
Description
Heptafluoroisopropyl is a fluorinated organic compound characterized by the presence of seven fluorine atoms attached to an isopropyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is often used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoroisopropyl can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene with iodine monofluoride to produce this compound iodide . Another method includes the addition reaction of hexafluoroacetone with potassium fluoride, followed by crystallization to obtain heptafluoroisopropanol .
Industrial Production Methods: Industrial production of this compound compounds often involves the use of hexafluoropropylene as a starting material. The reaction with iodine and potassium fluoride or a mixture of iodine, chlorine, and hydrofluoric acid is commonly employed due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: Heptafluoroisopropyl compounds undergo various chemical reactions, including:
Oxidation: this compound iodide can be oxidized to form this compound alcohol.
Reduction: Reduction reactions can convert this compound ketones to corresponding alcohols.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Silver this compound and palladium catalysts are frequently used in substitution reactions.
Major Products:
Oxidation: this compound alcohol.
Reduction: this compound alcohols from ketones.
Substitution: this compound-substituted aromatic compounds.
Scientific Research Applications
Heptafluoroisopropyl compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptafluoroisopropyl compounds involves their ability to participate in radical and ionic reactions. For example, this compound iodide acts as a radical initiator in various organic reactions, facilitating the formation of carbon-carbon bonds . The compound’s high electronegativity and stability make it an effective reagent in these processes.
Comparison with Similar Compounds
Heptafluoroisopropyl compounds can be compared with other fluorinated compounds such as:
Hexafluoroisopropanol: Known for its use as a solvent in palladium-catalyzed C-H activation reactions.
Perfluoroisopropyl iodide: Similar in structure but with different reactivity and applications.
Nonafluoro-1-iodobutane: Another fluorinated compound used in organic synthesis with distinct properties.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions and applications.
Properties
CAS No. |
3248-60-0 |
---|---|
Molecular Formula |
C3F7 |
Molecular Weight |
169.02 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C3F7/c4-1(2(5,6)7)3(8,9)10 |
InChI Key |
FKTXDTWDCPTPHK-UHFFFAOYSA-N |
Canonical SMILES |
[C](C(F)(F)F)(C(F)(F)F)F |
boiling_point |
-16.34 °C |
Color/Form |
Colorless gas |
density |
1.394 g/cu cm at 25 °C Critical density: 0.582 g/cu cm; heat of evaporation: 208.96 kJ/kg at BP |
melting_point |
-126.8 °C |
physical_description |
Liquid Liquefied gas; [MSDSonline] |
vapor_density |
4.2 at 20 °C (Air = 1) |
vapor_pressure |
VP: 390 kPa at 20 °C Vapor pressure (kPa): 86.7 at -20 °C; 196.2 at 0 °C; 390.2 at 20 °C; 702.9 at 40 °C; 1174.7 at 60 °C; 1857.2 at 80 °C; 2824.6 at 100 °C 3.41X10+3 mm Hg at 25 °C |
Origin of Product |
United States |
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